molecular formula C17H15BrN4O2S B5603871 4-[(2-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-[(2-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5603871
M. Wt: 419.3 g/mol
InChI Key: VFEKKOBTKZJXHG-VXLYETTFSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of various benzaldehydes with amino-triazole-thiol compounds. For instance, Nayak and Poojary (2019) demonstrated the synthesis of a related compound, 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, through the treatment with 3,4-dimethoxybenzaldehyde, showcasing the flexibility of triazole chemistry in producing derivatives with potential inhibitory action against human prostaglandin reductase (PTGR2) (Nayak & Poojary, 2019).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by their triazole ring and substituent groups which significantly influence their physical and chemical properties. For example, the X-ray diffraction techniques have been used to determine the molecular structures, revealing how substituent groups like bromobenzyl and dimethoxyphenyl interact with the triazole core to form compounds with specific orientations and hydrogen bonding patterns that affect their reactivity and potential applications (Şahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, reflecting their versatile chemical properties. Their reactions can lead to the formation of novel heterocyclic compounds with significant antibacterial activity, especially against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, showcasing the potential for pharmaceutical applications (Aly, Abdel-Aziz, & Gad, 2011).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the exact mechanism of action .

Safety and Hazards

As with any chemical compound, handling “4-[(2-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” would require appropriate safety precautions. Without specific safety data, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could have applications in fields like medicinal chemistry .

properties

IUPAC Name

4-[(E)-(2-bromophenyl)methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c1-23-14-8-7-11(9-15(14)24-2)16-20-21-17(25)22(16)19-10-12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,21,25)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEKKOBTKZJXHG-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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